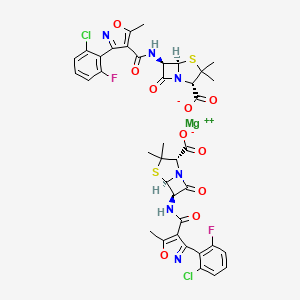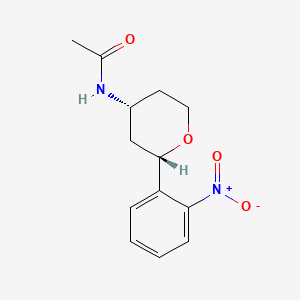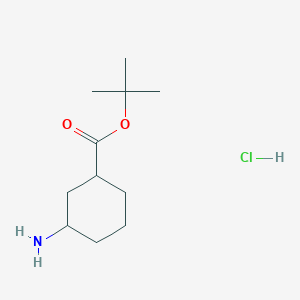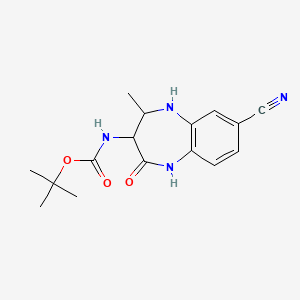
(S,RS)-AHPC-PEG4-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Carboxylic acids, activating agents
Conditions: Acidic or basic conditions, depending on the specific reaction
Industrial Production Methods
Industrial production of (S,RS)-AHPC-PEG4-acid involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,RS)-AHPC-PEG4-acid typically involves multiple steps, starting with the preparation of the AHPC core structure. This is followed by the attachment of the PEG4 linker and the introduction of the acid functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Commonly used methods include:
-
Step 1: Synthesis of AHPC Core
Reagents: Aryl halides, amines
Conditions: Palladium-catalyzed coupling reactions
-
Step 2: Attachment of PEG4 Linker
Reagents: PEG4 derivatives, coupling agents
Conditions: Mild temperatures, inert atmosphere
Chemical Reactions Analysis
Types of Reactions
(S,RS)-AHPC-PEG4-acid undergoes various chemical reactions, including:
Oxidation: Conversion of the acid functional group to other oxidized forms.
Reduction: Reduction of the aryl halide to form different derivatives.
Substitution: Replacement of functional groups on the AHPC core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S,RS)-AHPC-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studying protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of (S,RS)-AHPC-PEG4-acid involves its interaction with specific molecular targets, such as receptors or enzymes. The PEG4 linker enhances its solubility and bioavailability, allowing it to effectively reach its targets. The acid functional group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
AHPC-PEG3-acid: Similar structure but with a shorter PEG linker.
AHPC-PEG5-acid: Similar structure but with a longer PEG linker.
AHPC-PEG4-amine: Similar structure but with an amine functional group instead of an acid.
Uniqueness
(S,RS)-AHPC-PEG4-acid stands out due to its balanced PEG4 linker length, which provides optimal solubility and stability. The acid functional group also offers unique reactivity compared to other functional groups, making it versatile for various applications.
Properties
Molecular Formula |
C34H50N4O10S |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42) |
InChI Key |
WCMFOLDVYYDUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)





![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)

![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
